2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one

Lipophilicity Membrane permeability Drug-likeness

This 7-prenyloxy-3-phenoxychromen-4-one (CAS 374699-21-5) features a rare substitution pattern with zero H-bond donors, TPSA 44.8 Ų, and XLogP3 5.0—physicochemically optimized for BBB penetration. ΔLogP ~+1.4 vs. the 7-hydroxy congener (CAS 87891-62-1) makes it a valuable matched-pair tool for lipophilicity-activity relationship studies. Documented inactivity across five qHTS panels (LDH, KDM5B, ALOX12, mHTT-CaM, FMDV) qualifies it as a low-background negative control, avoiding confounding signals common with promiscuous hydroxylated flavonoids. The prenyloxy side chain provides a synthetic handle for scaffold-hopping derivatization.

Molecular Formula C21H20O4
Molecular Weight 336.387
CAS No. 374699-21-5
Cat. No. B2799590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one
CAS374699-21-5
Molecular FormulaC21H20O4
Molecular Weight336.387
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)OC3=CC=CC=C3
InChIInChI=1S/C21H20O4/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)21(20(18)22)25-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
InChIKeyRWFXNLCGHPQDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one (CAS 374699-21-5): Procurement-Relevant Physicochemical and Structural Baseline


2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one (CAS 374699-21-5, PubChem CID 802785) is a fully synthetic chromen-4-one (chromone) derivative belonging to the flavonoid-like chemical space [1]. It is characterized by a 2-methyl substituent, a 3-phenoxy ether linkage, and a 7-prenyloxy (3-methylbut-2-en-1-yloxy) side chain. With a molecular weight of 336.4 g/mol, a calculated XLogP3 of 5.0, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 44.8 Ų, this compound occupies a distinct physicochemical niche relative to hydroxylated flavonoid analogs [1]. It is catalogued as InterBioScreen ID STOCK1N-02088 (product BB_NC-1436) and is available from Sigma-Aldrich (AldrichCPR R512494), marking it as a screening library compound with guaranteed sourcing for research procurement [2][3].

Why 2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one Cannot Be Replaced by Generic Flavonoid Analogs


Within the 3-phenoxychromen-4-one chemical family, the C7 substituent is the primary driver of lipophilicity, hydrogen-bonding capacity, and metabolic liability . The target compound bears a prenyloxy (3-methylbut-2-en-1-yloxy) group at C7, a motif associated with enhanced membrane permeability relative to hydroxyl or methoxy congeners [1]. Its closest in-class analog—7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS 87891-62-1)—differs solely by a hydroxyl at C7, yet this single substitution produces a LogP shift of approximately 1.1–1.4 log units (target XLogP3 = 5.0 vs. comparator LogP ~3.6–3.9), a gain of one hydrogen bond donor, and an altered TPSA . These differences translate into divergent permeability, solubility, and protein-binding profiles that render simple interchange scientifically unsound without explicit experimental re-validation of the parameter of interest. The quantitative evidence below substantiates this claim.

2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one: Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Prenyloxy vs. Hydroxy at C7

The target compound exhibits a computed XLogP3 of 5.0, driven by the lipophilic prenyloxy group at C7 [1]. In contrast, its closest structural analog—7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS 87891-62-1)—has an experimentally determined LogP of approximately 3.6–3.9 . This difference of ΔLogP ≈ 1.1–1.4 log units represents a roughly 10- to 25-fold higher octanol-water partition coefficient for the target compound, directly impacting its predicted membrane permeability and tissue distribution profile.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count: Implications for Oral Bioavailability and CNS Penetration

The target compound possesses zero hydrogen bond donors (HBD = 0) owing to the replacement of the C7 hydroxyl with a prenyloxy ether [1]. The 7-hydroxy analog (CAS 87891-62-1) has HBD = 1. According to Lipinski's Rule of Five and the CNS MPO desirability criteria, HBD count is a critical determinant: compounds with HBD ≤ 1 are more likely to exhibit adequate oral absorption and CNS penetration, whereas increasing HBD count progressively reduces passive permeability [2]. The zero-HBD profile of the target compound differentiates it from nearly all natural flavonoid analogs, which typically bear 1–5 hydroxyl groups.

Hydrogen bond donors Oral bioavailability CNS drug-likeness

Topological Polar Surface Area (TPSA) and Predicted CNS Multiparameter Optimization (MPO) Advantage

The target compound has a computed TPSA of 44.8 Ų, which falls well within the desirable range for CNS drug-likeness (TPSA < 60–70 Ų is considered favorable for blood-brain barrier penetration) [1]. Although no direct experimental BBB data exist for this compound, the combination of TPSA = 44.8 Ų, HBD = 0, and LogP = 5.0 yields a predicted CNS MPO score superior to that of 7-hydroxylated analogs, which have higher TPSA (estimated ~55–65 Ų) and HBD ≥ 1 [2]. This makes the target compound a structurally predisposed candidate for CNS-focused screening campaigns.

TPSA CNS penetration Blood-brain barrier

PubChem qHTS Selectivity Profile: Broad Inactivity Across Diverse Target Panels

In quantitative high-throughput screening (qHTS) data from PubChem (AID 1347041, 1347165, 1671190, 1671202, 1745856), the target compound was scored as 'Inactive' against human lactate dehydrogenase (LDH), KDM5B histone demethylase, arachidonate 12S-lipoxygenase (ALOX12), mutant huntingtin-calmodulin (mHTT-CaM) interaction, and Foot and Mouth Disease Virus antivirals [1]. This broad inactivity profile across mechanistically diverse targets suggests a low polypharmacology risk, which is a valuable attribute for chemical probe development. In contrast, many hydroxylated flavonoids (e.g., quercetin) are known promiscuous binders with activity across dozens of targets [2].

Selectivity qHTS screening Off-target liability

Structural Uniqueness: 3-Phenoxy + 7-Prenyloxy Combination in Chromen-4-one Scaffold

A substructure search of the PubChem database reveals that the combination of a 3-phenoxy substituent and a 7-prenyloxy group on the chromen-4-one core is rare [1]. Only five natural 3-phenoxychromones have been isolated from natural sources (eryvarins F and G among them), none of which bear a prenyloxy substituent at C7 [2]. The 7-prenyloxy motif is more commonly found in isoflavones and flavanones (e.g., neobavaisoflavone, sophoraflavanone L) but rarely in combination with a 3-phenoxy group. This unique substitution pattern offers a distinct pharmacophore for library screening that cannot be replicated by commercially available natural flavonoids.

Chemical diversity Scaffold novelty Screening library

2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one: Recommended Research and Industrial Application Scenarios Based on Evidence


CNS-Targeted Chemical Probe Development Requiring High Passive Permeability

With zero hydrogen bond donors, a TPSA of 44.8 Ų, and XLogP3 of 5.0, this compound is physicochemically predisposed for blood-brain barrier penetration [1]. Procurement is warranted for CNS-focused high-throughput screening campaigns where hydroxylated flavonoid analogs would be excluded by physicochemical filters. Its pre-optimized CNS MPO profile reduces the need for early-stage property optimization.

Selectivity Profiling and Counter-Screening Against Promiscuous Flavonoid Binders

The compound's documented inactivity across five diverse qHTS assay panels (LDH, KDM5B, ALOX12, mHTT-CaM, FMDV antivirals) positions it as a low-background chemical probe [1]. It can serve as a negative control or selectivity benchmark in assays where promiscuous hydroxylated flavonoids (e.g., quercetin) generate confounding signals, enabling cleaner SAR interpretation.

Diversity-Oriented Synthesis (DOS) and Scaffold-Hopping Starting Point

The unique 3-phenoxy-7-prenyloxy substitution pattern offers a rare starting scaffold underrepresented in both natural products and commercial libraries [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies from isoflavone or flavone lead series can leverage this compound as a structurally differentiated entry point for novel IP generation, with the prenyloxy group offering a synthetic handle for further derivatization.

Lipophilicity-Dependent Pharmacological Model Development

The ΔLogP of approximately +1.1–1.4 units relative to the 7-hydroxy analog makes this compound a valuable matched-pair tool for investigating the impact of lipophilicity on pharmacological endpoints such as cellular uptake, tissue distribution, and plasma protein binding [1]. Researchers studying lipophilicity-activity relationships (LAR) can use this compound alongside its 7-hydroxy congener as a controlled experimental pair.

Quote Request

Request a Quote for 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.